molecular formula C22H31FO2 B1332409 [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester CAS No. 81701-13-5

[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester

Cat. No.: B1332409
CAS No.: 81701-13-5
M. Wt: 346.5 g/mol
InChI Key: LIALNGUAWCANCX-UHFFFAOYSA-N
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Description

[1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-propyl-, 4-fluorophenyl ester is a complex organic compound with a unique structure that combines bicyclohexyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-propyl-, 4-fluorophenyl ester typically involves the esterification of [1,1’-Bicyclohexyl]-4-carboxylic acid with 4-fluorophenol in the presence of a suitable catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-propyl-, 4-fluorophenyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl esters.

Scientific Research Applications

[1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-propyl-, 4-fluorophenyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • [1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-methyl-, 4-fluorophenyl ester
  • [1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-ethyl-, 4-fluorophenyl ester

Uniqueness

The unique combination of the propyl group and the fluorophenyl ester in [1,1’-Bicyclohexyl]-4-carboxylic acid, 4’-propyl-, 4-fluorophenyl ester distinguishes it from similar compounds. This structural variation can result in different physicochemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4-fluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)22(24)25-21-14-12-20(23)13-15-21/h12-19H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIALNGUAWCANCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341554
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81701-13-5
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester
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[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester
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[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester
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